Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Description

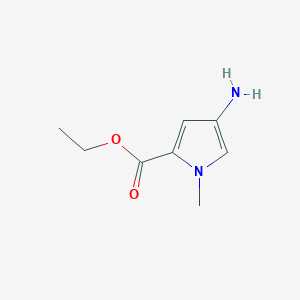

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 40889-84-7) is a pyrrole-based ester derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure features a pyrrole ring substituted with an amino group at position 4, a methyl group at the nitrogen (position 1), and an ethyl ester at position 2. This compound is a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of antimalarials, kinase inhibitors, and heterocyclic scaffolds . The amino and ester functionalities make it amenable to further derivatization, such as acylations, alkylations, or cyclocondensations .

Properties

IUPAC Name |

ethyl 4-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYOYBYZVYWREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457885 | |

| Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40889-84-7 | |

| Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by an esterification reaction with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is utilized as a building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including:

- Amination : Introduction of amino groups into other compounds.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to diverse derivatives.

These reactions enable the synthesis of biologically active compounds, making it a valuable intermediate in medicinal chemistry.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : It exhibits inhibitory effects against specific bacterial strains, indicating potential as an antibacterial agent.

- Antiviral Activity : Preliminary studies suggest efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

- Anticancer Properties : Research indicates cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapeutics .

Pharmaceutical Development

This compound serves as an intermediate in the development of pharmaceutical drugs. Its unique structural features allow for the design of compounds targeting specific enzymes or receptors. Notably, pyrrole derivatives are known for their diverse biological properties, including:

- Antipsychotic

- β-Adrenergic antagonist

- Anti-inflammatory agents

- Antitumor agents

This versatility makes it a critical component in drug discovery and development .

Case Study 1: Anticancer Research

A study explored the anticancer properties of this compound against human leukemia cells. The compound demonstrated significant cytotoxicity, leading to apoptosis in treated cells. Further investigations revealed that it modulated key signaling pathways involved in cell proliferation and survival, suggesting its potential as a lead compound for developing new cancer therapies .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as a novel antibacterial agent. The mechanism of action was linked to disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic ring structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules.

Comparison with Similar Compounds

Amino Group Modifications

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3): Substituents: Chloro at position 4 (vs. amino in the target compound). Impact: The electron-withdrawing chloro group reduces the electron density of the pyrrole ring, decreasing reactivity in electrophilic substitutions. This compound is often used as a halogenated building block for cross-coupling reactions . Molecular Weight: 173.60 g/mol (C₇H₈ClNO₂) .

- Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate (CAS 1038697-86-7): Substituents: Amino at position 3, cyano at position 4, ethyl group at nitrogen. Impact: The cyano group enhances polarity and reactivity toward nucleophiles, making this compound useful in heterocyclic expansions. The ethyl group at nitrogen increases steric hindrance compared to the methyl group in the target compound . Molecular Weight: 207.23 g/mol (C₁₀H₁₃N₃O₂) .

Ester Group Variations

- Mthis compound: Substituents: Methyl ester (vs. ethyl ester). Impact: The smaller ester group marginally reduces lipophilicity (logP ~0.3 lower than ethyl analog). This derivative is often used in reactions requiring milder hydrolysis conditions . Molecular Weight: 154.16 g/mol (C₇H₁₀N₂O₂) .

- Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate (CAS 1478728-60-7): Substituents: Ethoxymethyl group at nitrogen. Molecular Weight: 212.23 g/mol (C₉H₁₄N₂O₃) .

Functional Group Additions

- Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8): Substituents: Formyl at position 4 (vs. amino). Impact: The formyl group enables aldol condensations or reductive aminations. However, the absence of an amino group limits its utility in peptide-like couplings . Molecular Weight: 167.15 g/mol (C₈H₉NO₃) .

- Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate: Substituents: Trifluoromethylpyridine moiety. Impact: The trifluoromethyl group enhances metabolic stability and bioavailability, making this derivative relevant in antimalarial and kinase inhibitor research . Molecular Weight: 328.2 g/mol (C₁₅H₁₂F₃N₃O₂) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functionality |

|---|---|---|---|---|

| This compound | NH₂ (4), CH₃ (N1), COOEt (2) | C₈H₁₂N₂O₂ | 168.19 | Amino, ester |

| Mthis compound | NH₂ (4), CH₃ (N1), COOMe (2) | C₇H₁₀N₂O₂ | 154.16 | Amino, methyl ester |

| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | Cl (4), COOEt (2) | C₇H₈ClNO₂ | 173.60 | Chloro, ester |

| Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate | NH₂ (3), CN (4), C₂H₅ (N1) | C₁₀H₁₃N₃O₂ | 207.23 | Cyano, amino, ethyl ester |

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃N₂O₂

- Molecular Weight : 171.20 g/mol

- Structure : EMPC contains a pyrrole ring substituted with an amino group and a carboxylate ester.

The biological activity of EMPC is largely attributed to its ability to interact with various biological targets. The compound influences several biochemical pathways, which include:

- Antimicrobial Activity : EMPC and its derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating significant potency compared to standard antibiotics like ciprofloxacin .

- Anticancer Properties : Research indicates that EMPC exhibits cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives of pyrrole compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Studies

A study published in the International Journal of Molecular Sciences highlighted the antimicrobial potential of pyrrole derivatives, including EMPC. The study reported that EMPC exhibited promising activity against multiple bacterial strains, with a focus on its mechanism involving disruption of bacterial cell wall synthesis .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| EMPC | Staphylococcus aureus | 3.12 |

| EMPC | Escherichia coli | 10.0 |

Anticancer Activity

In a study focusing on the anticancer effects of pyrrole derivatives, EMPC was evaluated for its cytotoxicity against various cancer cell lines. The findings indicated that EMPC derivatives could significantly reduce cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that EMPC may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of EMPC against drug-resistant bacterial strains. The study demonstrated that EMPC not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Mechanism

Another study explored the mechanism through which EMPC induces apoptosis in cancer cells. It was found that EMPC activates caspase pathways leading to programmed cell death, which is critical for developing targeted cancer therapies .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against various bacterial strains with low MIC values.

- Anticancer Properties : Induces apoptosis in multiple cancer cell lines.

- Potential Applications : Further research may lead to its use in developing new antimicrobial and anticancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Cyclization of precursors (e.g., ethyl cyanoacetate with methylamine and aldehydes/ketones) under basic conditions (e.g., NaOEt or K₂CO₃) at 60–80°C is common. Microwave-assisted synthesis can enhance purity .

- Key Variables : Temperature, base strength, and solvent polarity significantly affect reaction efficiency. For example, higher temperatures (>80°C) may lead to side reactions like over-alkylation .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., δ 12.5 ppm for NH in DMSO-d₆) and ESI-MS for molecular ion verification .

- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure high-resolution data (<1.0 Å) to resolve disorder in the pyrrole ring .

Q. What are the reactivity trends of the amino and ester groups in this compound?

- Amino Group : Participates in nucleophilic substitution (e.g., acylation with benzoyl chloride) or condensation reactions (e.g., Schiff base formation) .

- Ester Group : Hydrolyzes under acidic/basic conditions to the carboxylic acid derivative. LiAlH₄ reduces it to the alcohol .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Approach : Use Conceptual DFT to calculate Fukui functions for electrophilic/nucleophilic sites. Global hardness (η) and electronegativity (χ) values derived from HOMO-LUMO gaps guide reactivity predictions .

- Case Study : Comparative analysis with Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate shows increased electrophilicity at C-4 due to the amino group’s electron-donating effect .

Q. What strategies resolve contradictions in biological activity data across similar pyrrole derivatives?

- Data Analysis : Use SAR tables to correlate structural variations (e.g., substituents at C-3/C-4) with bioactivity. For example, the absence of an acetyl group reduces anticancer activity by 40% in MCF-7 cells .

- Experimental Design : Standardize assays (e.g., IC₅₀ measurements in triplicate) and validate via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How does the compound’s solid-state arrangement influence its physicochemical stability?

- Crystallographic Insights : Hydrogen bonding between NH and ester carbonyl groups stabilizes the lattice. Polymorphism studies (via PXRD) reveal temperature-dependent packing variations .

Methodological Challenges and Solutions

Q. Why do conflicting crystallographic data arise for substituted pyrroles, and how are they addressed?

- Root Cause : Disorder in the methyl group at N-1 or thermal motion artifacts.

- Resolution : Use low-temperature (100 K) data collection and TWINABS for twinned crystals. SHELXD’s dual-space algorithm improves phase determination .

Q. What advanced techniques enhance the synthesis of derivatives for structure-activity studies?

- Innovations :

- Parallel Synthesis : Utilize automated reactors for high-throughput screening of acylating agents .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12 hr to 2 hr) and improve yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.